2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
2-Hydroxy-7-methoxy-2H-1, 4-benzoxazin-3(4H)-one, also known as hmboa, belongs to the class of organic compounds known as benzoxazinones. These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. 2-Hydroxy-7-methoxy-2H-1, 4-benzoxazin-3(4H)-one exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). 2-Hydroxy-7-methoxy-2H-1, 4-benzoxazin-3(4H)-one has been primarily detected in urine. Within the cell, 2-hydroxy-7-methoxy-2H-1, 4-benzoxazin-3(4H)-one is primarily located in the cytoplasm. Outside of the human body, 2-hydroxy-7-methoxy-2H-1, 4-benzoxazin-3(4H)-one can be found in a number of food items such as fats and oils, cereals and cereal products, alcoholic beverages, and tea. This makes 2-hydroxy-7-methoxy-2H-1, 4-benzoxazin-3(4H)-one a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
17359-53-4
VCID:
VC21071656
InChI:
InChI=1S/C9H9NO4/c1-13-5-2-3-6-7(4-5)14-9(12)8(11)10-6/h2-4,9,12H,1H3,(H,10,11)
SMILES:
COC1=CC2=C(C=C1)NC(=O)C(O2)O
Molecular Formula:
C9H9NO4
Molecular Weight:
195.17 g/mol
2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
CAS No.: 17359-53-4
Cat. No.: VC21071656
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Hydroxy-7-methoxy-2H-1, 4-benzoxazin-3(4H)-one, also known as hmboa, belongs to the class of organic compounds known as benzoxazinones. These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. 2-Hydroxy-7-methoxy-2H-1, 4-benzoxazin-3(4H)-one exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). 2-Hydroxy-7-methoxy-2H-1, 4-benzoxazin-3(4H)-one has been primarily detected in urine. Within the cell, 2-hydroxy-7-methoxy-2H-1, 4-benzoxazin-3(4H)-one is primarily located in the cytoplasm. Outside of the human body, 2-hydroxy-7-methoxy-2H-1, 4-benzoxazin-3(4H)-one can be found in a number of food items such as fats and oils, cereals and cereal products, alcoholic beverages, and tea. This makes 2-hydroxy-7-methoxy-2H-1, 4-benzoxazin-3(4H)-one a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 17359-53-4 |
| Molecular Formula | C9H9NO4 |
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | 2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C9H9NO4/c1-13-5-2-3-6-7(4-5)14-9(12)8(11)10-6/h2-4,9,12H,1H3,(H,10,11) |
| Standard InChI Key | NDEPTLCFICMYLH-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)NC(=O)C(O2)O |
| Canonical SMILES | COC1=CC2=C(C=C1)NC(=O)C(O2)O |
| Melting Point | 198-199.5°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator